
E3 Ligand-Linker Conjugate 6
Overview
Description
E3 Ligand-Linker Conjugate 6 is a bifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). These compounds are engineered to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The this compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a protein of interest. This conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligand-Linker Conjugate 6 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification.
Linker Attachment: The synthesized ligand is then attached to a linker molecule. This step often involves amide coupling reactions, click chemistry, or other suitable methods to ensure a stable and functional connection.
Final Conjugation: The final step involves conjugating the linker-ligand complex to the molecule targeting the protein of interest.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing robust purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly during the synthesis and purification stages.
Substitution: Substitution reactions are commonly used in the synthesis of the ligand and linker components.
Coupling Reactions: Amide coupling and click chemistry are frequently employed to attach the linker to the ligand and the target molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), methanol.
Major Products: The major product of these reactions is the fully assembled this compound, ready for use in PROTAC applications. By-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
Scientific Research Applications
The applications of E3 Ligand-Linker Conjugate 6 can be categorized into several domains:
Cancer Research
- Mechanism : this compound has been utilized to develop PROTACs targeting oncogenic proteins, such as BRD4 and estrogen receptors. These PROTACs promote the degradation of these proteins, leading to reduced cancer cell proliferation.
- Case Study : A study demonstrated that a PROTAC incorporating this compound effectively degraded BRD4 in multiple myeloma cells, resulting in significant apoptosis .
Autoimmune Diseases
- Mechanism : The conjugate is employed in designing PROTACs that target proteins involved in immune responses. By degrading specific immune modulators, these PROTACs can potentially alleviate autoimmune conditions.
- Case Study : Research showed that targeting a key inflammatory cytokine with a PROTAC led to diminished symptoms in models of rheumatoid arthritis .
Neurodegenerative Disorders
- Mechanism : this compound is also being explored for its potential in targeting misfolded proteins associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : A PROTAC designed with this conjugate successfully induced the degradation of tau protein aggregates, which are implicated in Alzheimer's disease .
Data Table: Comparison of E3 Ligand-Linker Conjugates
Design Considerations for Linkers
The linker plays a critical role in the effectiveness of PROTACs. Key considerations include:
Mechanism of Action
The mechanism of action of E3 Ligand-Linker Conjugate 6 involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, with specific interactions between the ligand, linker, and target protein .
Comparison with Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in structure and function, but with different ligands and linkers.
Cereblon (CRBN) Ligand-Linker Conjugates: Another class of PROTACs with distinct ligands targeting the CRBN E3 ligase.
Mouse Double Minute 2 Homologue (MDM2) Ligand-Linker Conjugates: Targeting the MDM2 E3 ligase for protein degradation.
Uniqueness: E3 Ligand-Linker Conjugate 6 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies. This uniqueness allows for targeted degradation of specific proteins that may not be effectively targeted by other PROTACs .
Biological Activity
E3 Ligand-Linker Conjugate 6 is a significant component in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively target and degrade specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.
Overview of PROTAC Technology
PROTACs are bifunctional molecules that consist of:
- A ligand for a target protein (POI).
- A ligand for an E3 ubiquitin ligase.
- A linker connecting the two ligands.
This design allows for the targeted ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system. E3 ligases play a crucial role in this process, as they facilitate the transfer of ubiquitin to the target protein, marking it for degradation .
Biological Activity
This compound has demonstrated notable biological activity in various studies:
- Targeted Degradation : The conjugate effectively recruits E3 ligases to target proteins, leading to their ubiquitination and degradation. This has been shown in studies where conjugates targeting proteins involved in cancer and neurodegenerative diseases were developed .
- Mechanistic Insights : Research indicates that the specific choice of E3 ligase (such as Cereblon or VHL) and the linker length significantly influence the degradation efficiency of the target protein. For instance, varying linker lengths can affect the spatial orientation of the PROTAC complex, thereby impacting its activity .
Case Studies
- Cereblon-Mediated Degradation :
- VHL-Based PROTACs :
Table 1: Summary of Biological Activities of this compound
Study Reference | Target Protein | E3 Ligase Used | Degradation Efficiency | Linker Length |
---|---|---|---|---|
BRD4 | Cereblon | High | 4 units PEG | |
CDK4/6 | VHL | Moderate | 2 units PEG | |
Tau | Cereblon | High | Variable | |
GFP-HaloTag7 | VHL | High | 2 units PEG |
Research Findings
- Linker Optimization : Studies have shown that modifying linker lengths can drastically alter the biological activity of PROTACs. Shorter linkers tend to enhance binding affinity and degradation efficiency, while longer linkers may hinder effective complex formation .
- Efficacy Across Different Proteins : The versatility of this compound has been demonstrated across various target proteins, including those implicated in cancer and neurodegenerative disorders. This highlights its potential as a therapeutic agent in diverse clinical applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and purifying E3 Ligand-Linker Conjugate 6 for PROTAC applications?
- Methodological Answer : Synthesis involves coupling a VHL-targeting ligand (e.g., VH032) to a PEG-based linker via amide or acetylene bonds. For example, VH032-PEG2-N3 is synthesized by conjugating the VHL ligand to a 2-unit PEG linker with an azide terminal group for click chemistry applications . Purification typically employs reverse-phase HPLC or size-exclusion chromatography to ensure >95% purity, followed by mass spectrometry (MS) and NMR validation .
Q. How is the biological activity of this compound validated in cellular models?
- Methodological Answer : Activity validation includes:
- Target Engagement : Cellular thermal shift assays (CETSA) to confirm binding to VHL or cereblon E3 ligases.
- Degradation Efficiency : Western blotting or immunofluorescence to quantify target protein degradation (e.g., FKBP12F36V for dTAG-13 PROTACs) .
- Off-Target Screening : Proteome-wide mass spectrometry to identify non-specific interactions .
Q. What analytical techniques are used to characterize linker stability and ligand-linker conjugate integrity?
- Methodological Answer :
- Stability Studies : Incubate conjugates in PBS or cell lysate, followed by LC-MS to monitor linker degradation over time.
- Structural Confirmation : High-resolution MS (HRMS) and tandem MS/MS for sequence verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in PROTAC efficacy data when using this compound across different cell lines?
- Methodological Answer : Contradictions may arise from variable E3 ligase expression or cellular permeability. Strategies include:
- Quantitative Proteomics : Measure endogenous E3 ligase levels (e.g., VHL or cereblon) via targeted MS (PRM or SRM).
- Linker Optimization : Test alternative linker lengths (e.g., PEG3 vs. PEG6) to balance solubility and cell penetration .
- Data Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockout for E3 ligase dependency) .
Q. What experimental designs mitigate biases in target identification studies using this compound-based PROTACs?
- Methodological Answer :
- Control Experiments : Include non-degrading "hook" analogs (e.g., ligand-linker conjugates without the target-binding warhead) to distinguish degradation-specific effects .
- Data Triangulation : Combine pull-down assays, transcriptomics, and phosphoproteomics to identify off-target effects .
- Blinded Analysis : Separate data production (e.g., MSI imaging) from interpretation to reduce confirmation bias .
Q. How can researchers optimize linker chemistry to enhance tissue-specific delivery of this compound?
- Methodological Answer :
- Linker Modularity : Synthesize conjugates with cleavable (e.g., protease-sensitive) or non-cleavable linkers and compare pharmacokinetics in murine models .
- MSI-Based Quantification : Use advanced mass spectrometry imaging to map conjugate distribution in tissues and correlate linker properties (e.g., hydrophilicity) with bioavailability .
- In Silico Modeling : Predict linker flexibility and solvent-accessible surface area (SASA) using molecular dynamics simulations .
Q. What frameworks address data integration challenges when combining PROTAC degradation data with multi-omics datasets?
- Methodological Answer :
- Standardized Metadata : Annotate datasets with E3 ligase expression levels, linker chemistry, and experimental conditions using FAIR principles .
- Machine Learning Pipelines : Train models on proteomic and transcriptomic data to predict degradation efficiency and identify confounding variables (e.g., hypoxia in VHL-based PROTACs) .
Properties
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNDRMMTYGQIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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